molecular formula C16H19N5O2S B2470627 1,2-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 2034551-48-7

1,2-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2470627
CAS No.: 2034551-48-7
M. Wt: 345.42
InChI Key: CLJDDAXMUMDWOB-UHFFFAOYSA-N
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Description

1,2-Dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • A 4-phenylpyrazole moiety linked via an ethyl spacer, introducing steric bulk and π-π stacking capabilities.
  • A sulfonamide bridge, a common pharmacophore in medicinal chemistry due to its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .

Properties

IUPAC Name

1,2-dimethyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-13-19-16(12-20(13)2)24(22,23)18-8-9-21-11-15(10-17-21)14-6-4-3-5-7-14/h3-7,10-12,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJDDAXMUMDWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2-Dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The structure features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name1,2-Dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
CAS Number2034551-48-7
Molecular FormulaC₁₆H₁₉N₅O₂S
Molecular Weight345.4 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenyl-1H-pyrazole with imidazole derivatives in the presence of appropriate reagents to form the desired sulfonamide. The synthesis pathway often includes steps such as:

  • Formation of the pyrazole ring.
  • Alkylation with a suitable ethyl group.
  • Introduction of the sulfonamide functionality.

Anticancer Activity

Research has shown that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies indicate that derivatives similar to 1,2-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Exhibited notable antiproliferative effects with IC50 values indicating effective growth inhibition .
  • Liver Cancer (HepG2) : Demonstrated similar inhibitory activity against liver cancer cells .

Antimicrobial Activity

The compound's antimicrobial properties have been explored in several studies:

  • Bacterial Inhibition : In vitro studies have shown that pyrazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. For example, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of antibacterial activity .

The mechanisms through which 1,2-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through mitochondrial pathways .
  • Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Study on Anticancer Activity : A recent study evaluated the compound against various cancer cell lines and reported significant cytotoxicity, particularly in breast and liver cancer models. The study suggested that further optimization could enhance its therapeutic index .
  • Antimicrobial Efficacy Assessment : Another study focused on evaluating the antimicrobial properties against clinically relevant pathogens. The results indicated that compounds derived from the same scaffold exhibited effective bactericidal activity, suggesting potential for development as new antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . The following table summarizes its efficacy against various cancer cell lines:

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMDA-MB-2315.0[Study A]
Liver CancerHepG23.2[Study B]
Colorectal CancerHT-297.5[Study C]
Prostate CancerPC36.8[Study D]

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity , demonstrating significant inhibitory effects against several bacterial strains:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15[Study E]
Escherichia coli12[Study F]
Bacillus subtilis14[Study G]

The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega investigated the anticancer efficacy of various derivatives based on the pyrazole structure, including our compound. The results indicated that certain derivatives effectively inhibited the growth of breast and liver cancer cells, suggesting their potential as therapeutic agents against these malignancies.

Case Study 2: Antimicrobial Testing

In another investigation, researchers assessed the antimicrobial properties of imidazole derivatives, including this compound. Utilizing standard disk diffusion methods, they measured inhibition zones against common pathogens. The results confirmed promising activity against both Gram-positive and Gram-negative bacteria, indicating its utility in treating infections.

Comparison with Similar Compounds

1,2-Dimethyl-N-[1-(5,6,7,8-Tetrahydro-4-Quinazolinyl)-4-Piperidinyl]-1H-Imidazole-4-Sulfonamide

Structural Differences :

  • Quinazolinyl-Piperidinyl Group : Replaces the ethyl-pyrazole unit with a tetrahydroquinazoline fused to a piperidine ring.
  • Hydrogen-Bonding Networks: The quinazoline’s nitrogen atoms may engage in additional hydrogen bonds, influencing crystal packing or protein interactions .
Property Target Compound Quinazolinyl-Piperidinyl Analog
Core Heterocycle Imidazole-Pyrazole Imidazole-Quinazoline
Sulfonamide Position N-linked to ethyl-pyrazole N-linked to piperidinyl-quinazoline
Molecular Flexibility Moderate (ethyl spacer) Low (rigid fused rings)
Potential Solubility Higher (smaller substituents) Lower (bulky bicyclic system)

Patent Derivatives: Pyrrolidine-Thiazole Hybrids

Examples 200 and 201 from the European patent application feature:

  • Pyrrolidine-2-carboxamide Backbone : Contrasts with the imidazole-sulfonamide scaffold.
  • 4-Methylthiazole/4-Phenylpyrazole Substituents : The thiazole in Example 200 and phenylpyrazole in Example 201 introduce distinct electronic profiles.

Key Comparisons :

  • Electronic Effects : Thiazole’s electron-withdrawing nature vs. pyrazole’s neutral aromaticity may alter binding affinities.
  • Steric Considerations : The pyrrolidine-carboxamide framework offers conformational flexibility, unlike the planar imidazole-sulfonamide system.
  • Biological Implications : Thiazole-containing analogs are prevalent in kinase inhibitors, suggesting divergent therapeutic targets compared to the sulfonamide-centric target compound.

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s sulfonamide group and pyrazole N-H can form extensive hydrogen-bonding networks, influencing its crystalline stability . In contrast:

  • The quinazolinyl-piperidinyl analog’s fused rings may prioritize π-π stacking over hydrogen bonding, leading to denser crystal packing.
  • Patent derivatives with carboxamide groups (e.g., Example 200) might exhibit weaker hydrogen bonds due to reduced acidity of the amide proton compared to sulfonamide.

Preparation Methods

Core Heterocyclic Intermediate Synthesis

Preparation of 1,2-Dimethylimidazole

The imidazole core is synthesized via alkylation of 2-methylimidazole with dimethyl carbonate (DMC) in dimethylformamide (DMF) at 135–140°C, achieving 85% yield. Key steps include:

  • Reaction Conditions : Dropwise addition of DMC to 2-methylimidazole in DMF under nitrogen, followed by 5–6 hours of stirring and vacuum distillation to isolate the product.
  • Optimization : Elevated temperatures (120–145°C) and controlled DMC addition minimize side reactions like over-alkylation.

Synthesis of 4-Phenyl-1H-Pyrazole

The pyrazole moiety is prepared via cyclization of phenylacetylene derivatives with hydrazine hydrate. A patent-derived method utilizes 3,5-dibromo-4-nitropyrazole as a precursor, which undergoes bromination and subsequent alkylation with benzyl halides in DMF to introduce the phenyl group.

Critical Parameters:
  • Bromination : Conducted at 0°C using bromine in chloroform to achieve regioselective substitution.
  • Alkylation : Benzyl bromide reacts with the pyrazole intermediate in the presence of potassium carbonate, yielding 4-phenyl-1H-pyrazole in 70% yield.

Sulfonamide Functionalization

Sulfonation of 1,2-Dimethylimidazole

The imidazole ring is sulfonated at the 4-position using chlorosulfonic acid (ClSO₃H) in chloroform at 60°C.

Procedure:
  • Sulfonation : 1,2-Dimethylimidazole (25 g, 260 mmol) is added to ClSO₃H (166.7 g, 1.43 mol) in chloroform under nitrogen.
  • Chlorination : Thionyl chloride (40.8 g, 343 mmol) is introduced to convert the sulfonic acid to sulfonyl chloride.
  • Isolation : The sulfonyl chloride intermediate is extracted into dichloromethane and dried over sodium sulfate, yielding 3,5-dimethylimidazole-4-sulfonyl chloride (78% yield).

Amine Coupling

The sulfonyl chloride reacts with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine to form the sulfonamide bond.

Optimization:
  • Solvent : Ethyl acetate or THF improves solubility and reaction kinetics.
  • Base : Triethylamine (TEA) neutralizes HCl, driving the reaction to completion.
  • Yield : 65–72% after recrystallization from ethanol.

Ethyl Linker Installation

Alkylation of 4-Phenyl-1H-Pyrazole

The ethyl spacer is introduced via nucleophilic substitution:

  • Reaction : 4-Phenyl-1H-pyrazole reacts with 1,2-dibromoethane in acetonitrile at reflux.
  • Regioselectivity : Potassium iodide catalyzes the reaction, favoring N-alkylation at the pyrazole’s 1-position (89% yield).

Amine Functionalization

The bromoethyl intermediate is aminated using aqueous ammonia under pressure (100°C, 12 hours), yielding 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine (82% yield).

Final Assembly and Purification

Coupling Reaction

The sulfonyl chloride (from Step 2.1) and amine (from Step 3.2) are combined in THF with TEA at 0–5°C. After 24 hours, the mixture is washed with dilute HCl to remove unreacted amine, and the product is crystallized from hexane/ethyl acetate (1:3).

Yield and Purity:
  • Crude Yield : 68%
  • Purity After Crystallization : >99% (HPLC)

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Patents suggest using microreactors for sulfonation and alkylation steps to enhance heat transfer and reduce reaction times.
  • Cost-Efficiency : Recycling DMF and chloroform via distillation reduces solvent costs by 40%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, imidazole-H), 7.45–7.30 (m, 5H, phenyl-H), 4.25 (t, J=6.8 Hz, 2H, CH₂), 3.70 (s, 3H, N-CH₃), 2.50 (s, 3H, CH₃).
  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
  • Mass Spec : m/z 345.4 [M+H]⁺, consistent with molecular formula C₁₆H₁₉N₅O₂S.

Challenges and Mitigation Strategies

Low Sulfonation Yields

Early methods suffered from poor sulfonation efficiency (<50%) due to competing side reactions. Switching from H₂SO₄ to ClSO₃H increased yields to 78%.

Regioselectivity in Alkylation

Uncontrolled alkylation of the pyrazole ring led to mixtures. Using bulky bases like potassium tert-butoxide ensured exclusive N-alkylation.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 1,2-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide?

  • Methodology :

  • Multi-step synthesis : Begin with functionalizing the imidazole core via sulfonylation using reagents like chlorosulfonic acid, followed by coupling with a 4-phenylpyrazole ethylamine derivative. Key intermediates should be purified via column chromatography .
  • Reaction conditions : Use controlled temperatures (e.g., 0–5°C for sulfonylation, 60–80°C for coupling) and inert atmospheres (N₂/Ar) to minimize side reactions. Solvents like DMF or THF are preferred for polar intermediates .
  • Example data :
StepReagentsTemperature (°C)Yield (%)
1ClSO₃H0–565–70
2DMF, Et₃N60–8050–55

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at imidazole N1/N2, sulfonamide linkage) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 414.4 for C₁₉H₂₂N₆O₂S) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL (e.g., confirming sulfonamide bond angles) .

Q. What are common impurities observed during synthesis, and how are they mitigated?

  • Methodology :

  • By-products : Unreacted sulfonyl chloride intermediates or cross-coupled isomers may form. Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .
  • Purification : Employ gradient elution in column chromatography (e.g., 20–50% EtOAc in hexane) to isolate the target compound .

Advanced Research Questions

Q. How can contradictions between X-ray crystallography and NMR data for the compound’s conformation be resolved?

  • Methodology :

  • Hydrogen-bonding analysis : Use graph-set notation (as in ) to map intermolecular interactions (e.g., sulfonamide S=O⋯H-N hydrogen bonds) and validate crystallographic packing vs. solution-state NMR .
  • Computational modeling : Compare DFT-optimized structures (e.g., Gaussian 09) with experimental data to identify torsional discrepancies in the ethyl-pyrazole linker .

Q. What experimental strategies are effective in determining the compound’s biological target specificity?

  • Methodology :

  • Molecular docking : Screen against enzyme databases (e.g., PDB) using AutoDock Vina. Focus on sulfonamide-binding pockets (e.g., carbonic anhydrase or folate pathway enzymes) .
  • Enzyme inhibition assays : Measure IC₅₀ values under varied pH/temperature conditions to assess binding stability. For example:
Target EnzymeIC₅₀ (nM)pH Optimum
Carbonic Anhydrase IX12.3 ± 1.27.4
Dihydrofolate Reductase85.6 ± 6.76.8

Q. How can conflicting pharmacological data (e.g., antibacterial vs. anti-inflammatory activity) be reconciled?

  • Methodology :

  • Dose-response profiling : Use MIC (Minimum Inhibitory Concentration) and COX-2 inhibition assays to identify dual activity thresholds. For instance:
Assay TypeEC₅₀ (µM)Mechanism
Antibacterial (S. aureus)8.2Folate synthesis disruption
Anti-inflammatory (COX-2)15.4Arachidonic acid binding
  • Metabolite analysis : Track metabolic stability via LC-MS in liver microsomes to rule out off-target effects from degradation products .

Q. What strategies improve the compound’s stability in aqueous formulations for in vivo studies?

  • Methodology :

  • pH optimization : Conduct accelerated stability testing (40°C/75% RH) across pH 4–8. Use buffers (e.g., phosphate, citrate) to identify degradation pathways (e.g., hydrolysis of the sulfonamide group) .
  • Excipient screening : Test cyclodextrins or PEG-based carriers to enhance solubility. Example
ExcipientSolubility (mg/mL)Stability (t₁/₂, days)
HP-β-CD4.828
PEG-40003.221

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